1-Hydroxy-5-oxo-2-phenylcyclohexanecarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-Hydroxy-5-oxo-2-phenylcyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of quercetin dihydrate with ferulic acid in the presence of N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry dichloromethane (DCM) or N,N-dimethylformamide (DMF) at room temperature
Chemical Reactions Analysis
1-Hydroxy-5-oxo-2-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-5-oxo-2-phenylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, helping to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-Hydroxy-5-oxo-2-phenylcyclohexanecarboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
1-Hydroxy-5-oxo-2-phenylcyclohexanecarboxylic acid can be compared to other similar compounds, such as:
Cyclohexanecarboxylic acid: This compound has a similar cyclohexane ring structure but lacks the hydroxyl and keto groups, making it less reactive in certain chemical reactions.
5-Oxo-5-phenoxypentanoic acid: This compound shares the keto group but has a different overall structure, leading to different chemical properties and applications.
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-hydroxy-5-oxo-2-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c14-10-6-7-11(9-4-2-1-3-5-9)13(17,8-10)12(15)16/h1-5,11,17H,6-8H2,(H,15,16) |
InChI Key |
GJJJBQYNYSREEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1C2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
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